molecular formula C18H19ClN2O2 B2817864 N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1209120-02-4

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2817864
CAS No.: 1209120-02-4
M. Wt: 330.81
InChI Key: BDBZSKZKXMUYMA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-derived carboxamide featuring two distinct aryl substituents: a 4-chlorophenyl group at the carboxamide nitrogen and a 4-methoxyphenyl group at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-8-2-13(3-9-17)14-10-11-21(12-14)18(22)20-16-6-4-15(19)5-7-16/h2-9,14H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBZSKZKXMUYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with pyrrolidine and subsequent acylation to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chloroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been explored as a lead compound in the development of new pharmaceuticals targeting microbial infections and cancer. Its structural similarity to known bioactive compounds suggests potential therapeutic applications.

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, showing promising results against human lung adenocarcinoma cells with low micromolar IC50 values.
  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of Schiff Base : Reaction between 4-chloroaniline and 4-methoxybenzaldehyde.
  • Cyclization : The Schiff base undergoes cyclization with pyrrolidine.
  • Acylation : The final product is obtained through acylation reactions.

These synthetic processes often utilize organic solvents like ethanol or methanol, along with catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Anticancer Studies

In vitro studies have shown that this compound effectively inhibits tumor growth across several cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Tests

The compound's effectiveness against bacterial strains has been documented through antimicrobial assays, revealing strong antibacterial properties that could be harnessed for therapeutic applications .

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHuman lung adenocarcinomaLow micromolar
AntimicrobialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntimicrobialEscherichia coli0.0039 - 0.025 mg/mL

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between the target compound and related pyrrolidine carboxamides:

Compound Name Substituents on Pyrrolidine Ring Key Functional Groups Pharmacological Implications
N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (Target) 3-(4-methoxyphenyl) Chlorophenyl, Methoxyphenyl Enhanced solubility (methoxy), potential CNS activity
N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 1-(4-fluorophenyl), 5-oxo Fluorophenyl, Oxo Increased polarity (oxo), possible metabolic instability
N-(4-chlorophenyl)pyrrolidine-1-carboxamide No 3-aryl substituent Chlorophenyl only Reduced steric bulk, lower binding affinity
Zinc coordination complex with N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide Imino group, 4-methoxyphenyl Methoxyphenyl, metal-binding site Potential catalytic or chelation applications
Key Observations:

Substituent Position and Electronic Effects: The 3-(4-methoxyphenyl) group in the target compound introduces steric bulk and electron-donating properties, which may improve solubility and membrane permeability compared to the simpler N-(4-chlorophenyl)pyrrolidine-1-carboxamide .

Pharmacological Relevance :

  • Pyrrolidine carboxamides with dual aryl substituents (e.g., chloro and methoxy) are hypothesized to exhibit dual binding modes in biological targets, such as kinase or GPCR inhibition .
  • The absence of a 3-aryl group in the simpler analog correlates with reduced reported bioactivity, underscoring the importance of this substituent.

Metal Coordination Potential: The zinc complex in demonstrates that pyrrolidine carboxamides with imino groups can act as ligands for metal ions. While the target compound lacks an imino group, its methoxyphenyl substituent may still participate in weak metal interactions, suggesting unexplored applications in coordination chemistry.

Crystallographic and Conformational Comparisons

  • Crystal Packing : The simpler analog N-(4-chlorophenyl)pyrrolidine-1-carboxamide forms intermolecular N–H⋯O hydrogen bonds, creating chains along the [100] axis . The target compound’s 3-methoxyphenyl group may disrupt this packing, leading to altered crystal morphology or solubility.
  • Ring Conformation : Pyrrolidine rings in these compounds typically adopt an envelope conformation , with deviations depending on substituents. For example, the 5-oxo group in likely rigidifies the ring, whereas the target compound’s 3-aryl group may induce torsional strain, affecting dynamic binding to targets.

Biological Activity

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group, along with a carboxamide functional group. This structure is crucial for its biological activity and chemical reactivity. The presence of the carboxamide group enhances the compound's ability to interact with biological targets, potentially influencing its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, similar to other pyrrolidine derivatives. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings are significant as they suggest its utility in treating infections .
  • Mechanism of Action : The exact mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors, modulating their activity and leading to therapeutic outcomes .

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against human lung adenocarcinoma cells, indicating promising anticancer potential .
  • Antimicrobial Tests : In antimicrobial assays, this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, reflecting its strong antibacterial properties .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHuman lung adenocarcinomaLow micromolar
AntimicrobialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntimicrobialEscherichia coli0.0039 - 0.025 mg/mL

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Formation of Schiff Base : Reaction of 4-chloroaniline with 4-methoxybenzaldehyde.
  • Cyclization : The Schiff base undergoes cyclization with pyrrolidine.
  • Acylation : The final product is obtained through acylation reactions.

These steps often utilize organic solvents like ethanol or methanol, along with catalysts such as acetic acid or hydrochloric acid to facilitate the reactions .

Future Directions

Given its promising biological activities, this compound represents a significant area for future research in drug development. Further studies are necessary to elucidate its detailed mechanisms of action, optimize its therapeutic efficacy, and explore potential modifications to enhance its biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves three key steps:

Pyrrolidine ring formation : Cyclization of 1,4-diketones or amino alcohols under acidic or basic conditions (e.g., using HCl or NaH as catalysts) .

Substitution reactions : A nucleophilic aromatic substitution introduces the 4-methoxyphenyl group, often using a methoxyphenyl halide and a polar aprotic solvent (e.g., DMF) at 80–100°C .

Carboxamide coupling : React the pyrrolidine intermediate with 4-chlorophenyl isocyanate in dichloromethane at room temperature .

  • Critical parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios (excess isocyanate improves coupling efficiency). Yields range from 50–70% under optimized conditions .

Q. How is the molecular structure of this compound characterized, and what software tools are used for crystallographic analysis?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in an orthorhombic system (space group Pbca), with bond lengths and angles validated using SHELX software (e.g., SHELXL for refinement). The pyrrolidine ring adopts an envelope conformation, with deviations of ~0.5 Å for the flap atom .
  • Supporting techniques : NMR (¹H/¹³C) confirms substituent positions, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer :

  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using the Ellman method, with IC₅₀ values calculated via nonlinear regression .
  • Receptor binding : Radioligand displacement assays (e.g., for neurotransmitter receptors) in HEK293 cells transfected with target receptors .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., GTL-16 gastric carcinoma), with EC₅₀ values benchmarked against controls .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with kinase targets like Met or Akt?

  • Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets. The 4-chlorophenyl group shows hydrophobic interactions with Met kinase’s Val-1096, while the methoxyphenyl moiety forms π-stacking with Phe-1135 .
  • MD simulations : Conduct 100-ns simulations (e.g., AMBER ) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .
  • Free energy calculations : MM-PBSA/GBSA methods predict ΔG values, correlating with experimental IC₅₀ .

Q. What strategies resolve contradictions in biological activity data between analogs?

  • Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing the 4-methoxyphenyl with 3-trifluoromethylphenyl (as in ) increases Met kinase inhibition by ~20-fold due to enhanced hydrophobic interactions .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal half-life) and plasma protein binding. Higher lipophilicity (clogP >3) in analogs may reduce bioavailability, explaining potency discrepancies in vivo .

Q. How does the compound’s coordination chemistry with metal ions expand its applications?

  • Answer : The pyrrolidine carboxamide acts as a bidentate ligand, forming complexes with Zn(II) or Cu(II). For example, reaction with ZnCl₂ in acetonitrile yields a chloridobis{ligand}zinc(II) complex, characterized by SC-XRD (bond lengths: Zn–N = 2.02 Å, Zn–O = 1.98 Å). Such complexes are explored for catalytic or photoluminescent properties .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

  • Answer :

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS detect trace impurities (e.g., unreacted isocyanate at m/z 154.1) .
  • ¹⁹F NMR : Monitors fluorinated byproducts in analogs (e.g., ) with detection limits <0.1% .

Q. How can crystallographic data guide polymorph screening?

  • Answer : SC-XRD identifies stable polymorphs. The title compound’s orthorhombic packing (density = 1.45 g/cm³) suggests low solubility; screening with solvents like ethanol or THF may yield metastable forms with higher dissolution rates .

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